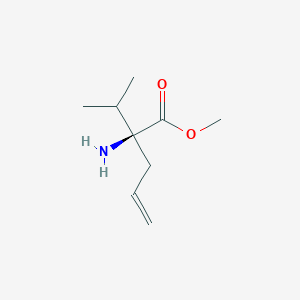

甲基 (2S)-2-氨基-2-丙烷-2-基戊-4-烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate is a compound that is not directly mentioned in the provided papers. However, the papers discuss various methyl enoate derivatives, which are compounds with a similar core structure but different substituents. These derivatives are of interest due to their potential applications in synthesizing polyfunctional heterocyclic systems, which are important in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of methyl enoate derivatives involves the reaction of methyl aroylpyruvates with different amines. For instance, one paper describes the reaction of methyl aroylpyruvates with 4-amino-N-carbamimidoylbenzene-1-sulfonamide to yield methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates . Another paper details the preparation of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, which are versatile synthons for the preparation of various heterocyclic systems . Additionally, the synthesis of methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate from l-tartaric acid is reported, showcasing the diversity of synthetic routes available for such compounds .

Molecular Structure Analysis

The molecular structure of methyl enoate derivatives is characterized by the presence of an enoate moiety, which can exist in different isomeric forms, such as the Z and E isomers. The presence of different substituents on the enoate framework can significantly influence the compound's reactivity and the equilibrium between these isomers . The stereochemistry of the substituents, as seen in the synthesis from l-tartaric acid, is also crucial for the final properties of the compound .

Chemical Reactions Analysis

Methyl enoate derivatives participate in a variety of chemical reactions, which are essential for the synthesis of heterocyclic compounds. For example, the reaction of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate with different reagents leads to the formation of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones . These reactions are often facilitated by the presence of multiple functional groups on the enoate derivatives, which can act as reactive sites for cyclization and other transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl enoate derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The isomeric state (Z or E) of the enoate moiety also plays a role in determining the compound's properties, as it can affect the compound's dipole moment and intermolecular interactions . The reactivity of these compounds towards nucleophiles and electrophiles is a key aspect of their chemical properties, which is exploited in the synthesis of complex heterocyclic structures .

科学研究应用

α-亚甲基-和α-烷基亚甲基-β-内酰胺的合成: 甲基 (2S)-2-氨基-2-丙烷-2-基戊-4-烯酸酯已用于处理甲基 2-(1-羟烷基)丙-2-烯酸酯,以得到甲基 (Z)-2-(溴甲基)烯-2-烯酸酯。这些中间体随后分别通过 SN2 和 SN2' 反应转化为 N-取代的甲基 (E)-2-(氨基甲基)烯-2-烯酸酯和甲基 2-(1-氨基烷基)丙-2-烯酸酯。此过程导致合成在 C(3) 处含有环外亚烷基亚甲基和亚甲基基团的 β-内酰胺 (Buchholz & Hoffmann, 1991).

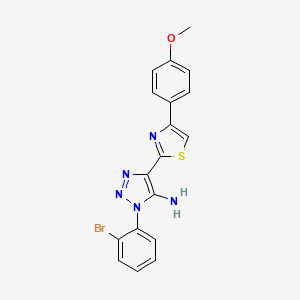

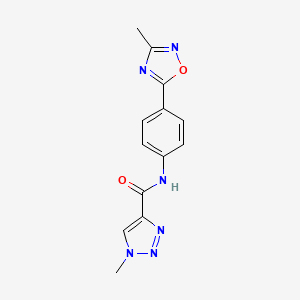

杂环系统的制备: 这种化合物已被用于合成杂环系统,如 3-氨基-4H-吡啶并[1,2-a]嘧啶-4-酮、5H-噻唑并[3,2-a]嘧啶-5-酮、4H-吡啶并[1,2-a]-吡啶-4-酮和 2H-1-苯并吡喃-2-酮。此过程涉及制备甲基 2-乙酰基-3-{[2-(二甲氨基)-1-(甲氧羰基)乙烯基]氨基}丙-2-烯酸酯及其苯甲基变体作为试剂 (Selič, Grdadolnik, & Stanovnik, 1997).

甲基 4-芳基-2-{[4-(氨基甲酰磺酰基)-苯基]氨基}-4-氧代丁-2-烯酸酯的合成: 甲基苯甲酰丙酮酸酯与 4-氨基-N-氨基甲酰苯-1-磺酰胺反应,生成甲基 4-芳基-2-{[4-(氨基甲酰磺酰基)苯基]氨基}-4-氧代丁-2-烯酸酯,在溶液中以 Z 和 E 异构体形式存在 (Gein 等,2016).

晶体堆积分析: 该化合物已被研究其在晶体堆积中的作用,其中该化合物的乙基变体利用非氢键相互作用,如 N⋯π 和 O⋯π 类型,以及 C–H⋯N 氢键,形成不同的分子排列 (张,吴和张,2011).

多功能杂环系统的合成: 甲基 (E)-2-(乙酰氨基)-3-氰基丙-2-烯酸酯,衍生自甲基 (2S)-2-氨基-2-丙烷-2-基戊-4-烯酸酯,用作各种多取代杂环系统的合成子,包括吡咯、嘧啶、吡唑和异恶唑 (Pizzioli、Ornik、Svete 和 Stanovnik,1998).

有机合成中的双重立体差异: 该化合物在立体差异中起着重要作用,特别是在路易斯酸促进的 (E)-巴豆烯基硅烷与 (S)-2-(苄氧基)丙醛的加成反应中,影响对映体纯化合物的合成 (Panek 和 Beresis,1993).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-5-6-9(10,7(2)3)8(11)12-4/h5,7H,1,6,10H2,2-4H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXLHLMIZVFRHS-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=C)(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](CC=C)(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B3010711.png)

![N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B3010712.png)

![(3E)-3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B3010713.png)

![N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3010715.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B3010717.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3010723.png)

![2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B3010724.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010726.png)